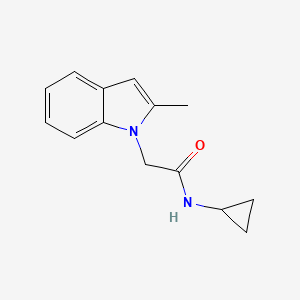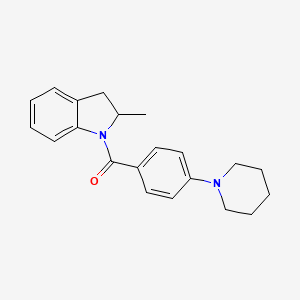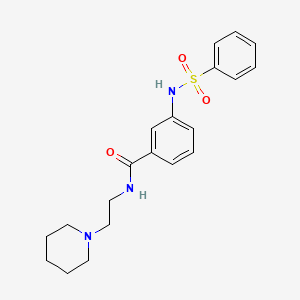![molecular formula C18H17NO4 B7464488 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione, also known as GW501516, is a synthetic drug that acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first developed in the 1990s as a potential treatment for metabolic disorders, such as obesity and diabetes. However, its use as a performance-enhancing drug in sports has led to its ban by the World Anti-Doping Agency.
Mécanisme D'action
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione acts as a PPARδ agonist, which means it binds to and activates the PPARδ receptor. This activation leads to the upregulation of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis. This, in turn, leads to an increase in energy expenditure and a decrease in fat storage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased endurance. In a study published in the Journal of Biological Chemistry, this compound was shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in human skeletal muscle cells. Another study published in the Journal of Applied Physiology demonstrated that this compound could increase endurance in mice by up to 70%.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ. However, its use is limited by its potential toxicity and off-target effects. In a study published in the Journal of Medicinal Chemistry, this compound was shown to cause liver damage in rats at high doses.
Orientations Futures
There are several potential future directions for research on 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione, including its use as a therapeutic agent for metabolic disorders, cardiovascular diseases, and cancer. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione involves several steps, including the reaction of 4-methoxyphenol with ethyl bromide, followed by the reaction of the resulting compound with 5-methylisatin to form the indole-2,3-dione ring system. The final product is obtained by the reaction of the indole-2,3-dione with 2-(2-methyl-4-nitrophenyl)acetic acid in the presence of a base.
Applications De Recherche Scientifique
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various fields, including metabolic disorders, cardiovascular diseases, and cancer. In a study published in the Journal of Medicinal Chemistry, this compound was shown to improve insulin sensitivity and glucose tolerance in obese mice. Another study published in the Journal of Cardiovascular Pharmacology demonstrated that this compound could improve cardiac function and reduce inflammation in a rat model of heart failure.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-3-8-16-15(11-12)17(20)18(21)19(16)9-10-23-14-6-4-13(22-2)5-7-14/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOKVBLPECWXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)

![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)


![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)
![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)



![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)